1,3-Dimethyl[1]benzothieno[2,3-c]pyridine
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Overview
Description
1,3-Dimethyl1benzothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,3-Dimethyl1benzothieno[2,3-c]pyridine consists of a benzothiophene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 3 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid (PPA) and chlorobenzene at 100°C for 3 hours . This process involves the formation of both the benzothiophene and pyridine rings sequentially.
Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is based on the Pictet-Spengler reaction, which is commonly used for the synthesis of tetrahydrobenzothienopyridines.
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl1benzothieno[2,3-c]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted benzothiophene and pyridine derivatives.
Scientific Research Applications
1,3-Dimethyl1benzothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a non-steroidal CYP17 inhibitor, which is important for the treatment of prostate cancer. It has shown promising anticancer activity and apoptosis induction in various cancer cell lines.
Biological Studies: The compound’s biological activity has been explored in various studies, including its effects on enzyme inhibition and cell cycle regulation.
Chemical Research: The compound is used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a CYP17 inhibitor, the compound inhibits the activity of cytochrome P450 17a-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens . This inhibition leads to reduced androgen production, which is beneficial for the treatment of androgen-dependent prostate cancer.
Comparison with Similar Compounds
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Benzothieno[2,3-c]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Benzothieno[3,2-g]indolizinium salts: These compounds have a similar benzothiophene ring but are fused with different heterocyclic rings, resulting in different chemical properties and applications.
The uniqueness of 1,3-Dimethyl1benzothieno[2,3-c]pyridine lies in its specific substitution pattern and its potential as a CYP17 inhibitor, which distinguishes it from other benzothienopyridine derivatives.
Properties
Molecular Formula |
C13H11NS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1,3-dimethyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H11NS/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7H,1-2H3 |
InChI Key |
NVHCMDGFGBAMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)SC3=CC=CC=C32 |
Origin of Product |
United States |
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